molecular formula C5H9ClN2O B1433996 (1R)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride CAS No. 1807939-22-5

(1R)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride

Cat. No. B1433996
M. Wt: 148.59 g/mol
InChI Key: AHRGRESVJBNTQL-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride, also known as (1R)-1-(1H-pyrazol-3-yl)ethan-1-ol HCl, is a type of organic compound used in the synthesis of various drugs. It is a white, crystalline solid that is soluble in water and ethanol. It is an important intermediate in the synthesis of several drugs, including anti-inflammatory drugs, anticonvulsants, and antihistamines.

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals .
    • They are used in the construction of chiral pyrazolone and pyrazole derivatives .
    • Pyrazolones and pyrazoles are important classes of heterocycles due to their widespread occurrence in medicinal chemistry .
  • Agrochemistry

    • Pyrazoles are used in agrochemistry, but the specific applications are not mentioned in the sources .
  • Coordination Chemistry

    • In coordination chemistry, pyrazoles are used, but the specific applications are not mentioned in the sources .
  • Organometallic Chemistry

    • Pyrazoles are used in organometallic chemistry, but the specific applications are not mentioned in the sources .
  • Enantioselective Synthesis

    • Pyrazolone derivatives have been used in enantioselective synthesis .
    • The last decade has seen a rapid increase in the construction of chiral pyrazolone and pyrazole derivatives, with the application of pyrazolone derivatives as powerful synthons .
  • Functional Materials

    • Pyrazoles, including “(1R)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride”, are used in the creation of functional materials .
  • Green Synthesis

    • Pyrazole derivatives have been used in green synthesis . Green synthesis is a method of synthesizing chemical compounds in an environmentally friendly way .
  • Microwave-Assisted Synthesis

    • Pyrazole derivatives have been used in microwave-assisted synthesis . This is a method of synthesizing chemical compounds using microwave radiation, which can speed up the reaction and improve the yield .
  • Biological Activity

    • Pyrazole derivatives have been studied for their biological activity . They have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
  • Pharmacological Functions

    • The pyrazole moiety has many pharmacological functions . Pyrazole derivatives have been studied for their potential use in drug discovery .
  • Heterocyclic Chemistry

    • Pyrazole derivatives are important in heterocyclic chemistry . Heterocyclic compounds are those that contain at least one atom other than carbon in their ring structure .
  • Organic Chemistry

    • Pyrazole derivatives are used in organic chemistry . They are used as building blocks in the synthesis of more complex organic compounds .

properties

IUPAC Name

(1R)-1-(1H-pyrazol-5-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4(8)5-2-3-6-7-5;/h2-4,8H,1H3,(H,6,7);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRGRESVJBNTQL-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=NN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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